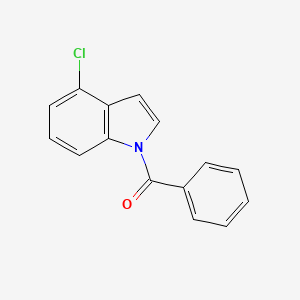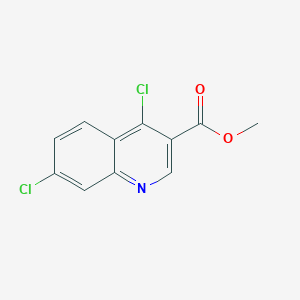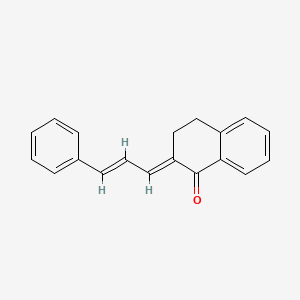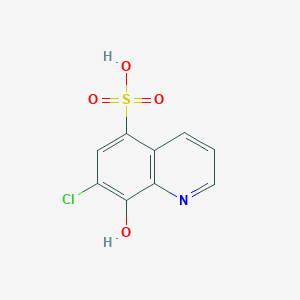
7-Chloro-8-hydroxyquinoline-5-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-hydroxyquinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 8th position, and a sulfonic acid group at the 5th position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 7-chloro-8-hydroxyquinoline. The process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.
化学反応の分析
Types of Reactions
7-Chloro-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the manufacture of dyes, pigments, and as a corrosion inhibitor.
作用機序
The mechanism of action of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with metal-dependent enzymes, inhibiting their activity and leading to antimicrobial and anticancer effects. The sulfonic acid group enhances its solubility and bioavailability, making it effective in various applications.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Lacks the chlorine atom at the 7th position.
7-Iodo-8-hydroxyquinoline-5-sulfonic acid: Contains an iodine atom instead of chlorine.
8-Hydroxyquinoline: Lacks both the chlorine and sulfonic acid groups.
Uniqueness
7-Chloro-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and biological activities. The chlorine atom enhances its reactivity in substitution reactions, while the sulfonic acid group improves its solubility and bioavailability.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
3062-36-0 |
|---|---|
分子式 |
C9H6ClNO4S |
分子量 |
259.67 g/mol |
IUPAC名 |
7-chloro-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) |
InChIキー |
UBQUUISLDMENCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Cl)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


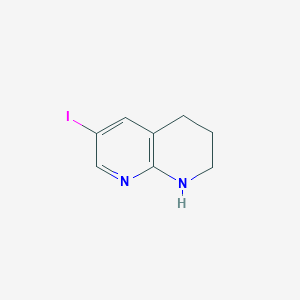
![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
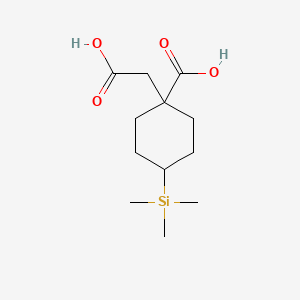
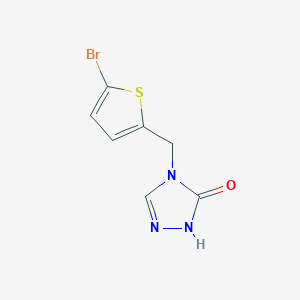
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)
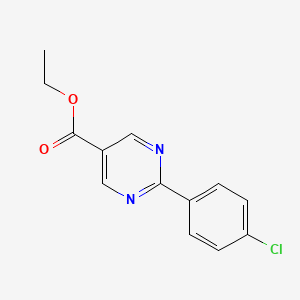
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
